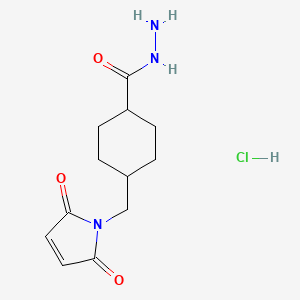

Mal-C2-cyclohexylcarboxyl-hydrazide hydrochloride

Description

Mal-C2-cyclohexylcarboxyl-hydrazide hydrochloride is a PROTAC (PROteolysis TArgeting Chimera) linker characterized by an alkyl chain backbone, a cyclohexylcarboxyl group, and a hydrazide moiety. It serves as a critical component in the synthesis of PROTACs, which are bifunctional molecules designed to degrade target proteins by recruiting E3 ubiquitin ligases. This compound is structurally optimized to bridge a protein-targeting ligand (e.g., inhibitors of kinases or epigenetic regulators) and a ubiquitin ligase-binding moiety (e.g., thalidomide derivatives), enabling targeted protein degradation .

Key structural features include:

- C2 alkyl chain: Provides flexibility and length for optimal protein-ligase interaction.

- Hydrazide hydrochloride: Stabilizes the molecule via salt formation and facilitates conjugation with ligands.

Its primary application lies in cancer research, particularly in developing PROTAC-based therapies targeting oncoproteins .

Properties

IUPAC Name |

4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3.ClH/c13-14-12(18)9-3-1-8(2-4-9)7-15-10(16)5-6-11(15)17;/h5-6,8-9H,1-4,7,13H2,(H,14,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGAFBJFAXITJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-C2-cyclohexylcarboxyl-hydrazide hydrochloride involves multiple steps, typically starting with the preparation of the cyclohexylcarboxyl-hydrazide core. This core is then linked to a maleimide group through an alkyl chain. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Mal-C2-cyclohexylcarboxyl-hydrazide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Solvents: Organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide (DMSO) are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylcarboxyl-hydrazide derivatives, while substitution reactions can produce a variety of substituted hydrazides .

Scientific Research Applications

Mal-C2-cyclohexylcarboxyl-hydrazide hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a linker in the synthesis of PROTAC molecules, facilitating the study of protein degradation mechanisms.

Biology: Employed in cellular studies to investigate the effects of targeted protein degradation on various biological pathways.

Mechanism of Action

The mechanism of action of Mal-C2-cyclohexylcarboxyl-hydrazide hydrochloride involves its role as a PROTAC linker. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazide Derivatives

Structural and Functional Differences

Molecular weight inferred from analogs: (2,2-dimethylcyclohexyl)hydrazine HCl (C10H10ClN3) has a molecular weight of 207.66 g/mol .

*Calculated based on CAS 3637-58-9 (C7H15ClN2).

Key Observations:

Functional Diversity :

- Mal-C2-cyclohexylcarboxyl-hydrazide HCl is specialized for PROTAC synthesis, whereas Sulfo CY3.5 hydrazide (λex=591 nm, λem=604 nm) is a fluorescent dye for reactive oxygen species detection .

- Thalidomide-5-propargyl-NH2 HCl acts as a CRBN ligand rather than a linker, highlighting the modularity of PROTAC components .

Structural Impact on Properties: The cyclohexyl group in Mal-C2 enhances lipophilicity compared to the methoxyethyl group in (2-Methoxyethyl)hydrazine HCl, which prioritizes water solubility . Hydrazide hydrochloride in Mal-C2 improves stability over non-salt forms like Mal-C2-cyclohexylcarboxyl-hydrazide (TFA) .

PROTAC Linker Efficiency

Mal-C2-cyclohexylcarboxyl-hydrazide HCl is preferred for its balanced hydrophobicity and conjugate stability, enabling efficient degradation of targets like BRD4 and EGFR in preclinical studies. In contrast, shorter alkyl chains (e.g., C1) reduce degradation efficacy due to insufficient spacing between ligand and E3 ligase .

Biological Activity

Mal-C2-cyclohexylcarboxyl-hydrazide hydrochloride is a compound of interest in medicinal chemistry, particularly in the development of targeted therapies. This hydrazide derivative has garnered attention for its potential biological activities, especially in the context of cancer treatment and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that this compound may play a significant role in anticancer therapies. It functions primarily as a PROTAC linker , which is crucial for targeted protein degradation. This mechanism allows for the selective elimination of specific proteins involved in tumor growth, thereby enhancing the efficacy of cancer treatments.

-

Mechanism of Action :

- The compound facilitates the recruitment of E3 ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.

- This process can reduce the levels of oncoproteins that promote cancer cell proliferation.

- Case Studies :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb).

- In Vitro Studies :

- Initial screenings showed that derivatives of hydrazides exhibited varying degrees of activity against Mtb, with some compounds achieving IC50 values comparable to established antibiotics .

- The effectiveness of these compounds under different oxygen conditions was also assessed, revealing that certain derivatives maintained activity in low-oxygen environments, which is relevant for treating tuberculosis .

Summary Table of Biological Activities

| Activity Type | Tested Compound | IC50 Values | Mechanism |

|---|---|---|---|

| Anticancer | This compound | Variable (specific values not provided) | PROTAC-mediated degradation |

| Antimicrobial | Hydrazide Derivatives | 19 mM (best performer) | Inhibition of Mtb growth |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves straightforward chemical reactions that lend themselves to modification and optimization. The structure-activity relationship studies indicate that specific functional groups significantly influence biological activity.

- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the activity of similar compounds based on their chemical structure. These models help identify key features that enhance potency against target organisms .

Cytotoxicity and Selectivity

Assessments have shown that while the compound exhibits anticancer properties, it also requires careful evaluation concerning cytotoxicity towards normal cells.

Q & A

Q. What is the role of Mal-C2-cyclohexylcarboxyl-hydrazide hydrochloride in PROTAC synthesis, and how does its alkyl chain structure influence experimental design?

this compound is an alkyl chain-based PROTAC linker that connects a target protein ligand (e.g., kinase inhibitors) to an E3 ubiquitin ligase-recruiting moiety (e.g., Thalidomide derivatives). Its C2 alkyl chain balances flexibility and rigidity, enabling optimal spatial orientation for ternary complex formation between the target protein and E3 ligase. Methodologically, researchers must:

- Optimize linker length : Short chains may hinder ternary complex formation, while long chains reduce cellular permeability .

- Assess solubility : Hydrochloride salt improves aqueous solubility, critical for in vitro assays.

- Validate degradation : Use Western blotting or cellular thermal shift assays (CETSA) to confirm target protein ubiquitination and proteasomal degradation .

Q. What analytical techniques are recommended to confirm the structural integrity of this compound?

Key methodologies include:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of cyclohexylcarboxyl-hydrazide derivatives, such as antimicrobial vs. anticancer effects?

Contradictions often arise from differences in:

- Target selectivity : Cyclohexyl groups may enhance membrane permeability (favoring antimicrobial activity) or modulate protein-protein interactions (e.g., in PROTACs for cancer) .

- Experimental models : Use isogenic cell lines (e.g., p53+/+ vs. p53−/−) to isolate mechanisms.

- Dose dependency : Perform dose-response assays (e.g., IC₅₀ for cytotoxicity vs. MIC for antimicrobial activity) .

Example workflow :

Compare activity in Gram-positive vs. Gram-negative bacteria.

Screen against cancer cell lines with varying oncogenic drivers.

Cross-validate with proteomics to identify off-target binding .

Q. What strategies are effective for optimizing the alkyl chain length in Mal-C2 derivatives to enhance proteasome-mediated degradation efficiency?

Advanced approaches include:

- Structure-activity relationship (SAR) studies : Synthesize analogs with C1–C4 chains and compare degradation efficiency (e.g., DC₅₀ values) .

- Molecular dynamics simulations : Model ternary complex stability with varying linker lengths.

- In-cell assays : Use fluorescently tagged target proteins to monitor degradation kinetics via live-cell imaging .

Key findings from related compounds :

| Linker Length | Degradation Efficiency (DC₅₀) | Permeability (Papp × 10⁻⁶ cm/s) |

|---|---|---|

| C1 | 500 nM | 12.5 |

| C2 | 150 nM | 9.8 |

| C3 | 300 nM | 7.2 |

| Optimal C2 length balances efficacy and permeability . |

Q. How do researchers address stability challenges of hydrazide-based linkers like this compound in physiological conditions?

Hydrazides are prone to hydrolysis in acidic or oxidizing environments. Mitigation strategies:

- pH adjustment : Use buffers (pH 7.4) to minimize hydrolysis during in vitro assays .

- Prodrug design : Modify the hydrazide to a stable precursor (e.g., Boc-protected) that releases the active form intracellularly .

- Accelerated stability studies : Monitor degradation via LC-MS under stress conditions (40°C, 75% RH) to predict shelf life .

Methodological Considerations

Q. What computational tools are recommended for predicting the interaction of Mal-C2 derivatives with E3 ligases like CRBN?

- Docking software (AutoDock Vina) : Model linker-receptor interactions; focus on hydrogen bonds between the hydrazide group and CRBN’s surface residues .

- Free-energy perturbation (FEP) : Calculate binding affinity changes for linker modifications .

- Consensus scoring : Combine docking results with molecular mechanics/generalized Born surface area (MM/GBSA) to prioritize candidates .

Q. How should researchers validate the absence of off-target effects in PROTACs incorporating this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.